7-(Propan-2-yl)pyrazolo[1,5-a]pyrimidin-2-amine
Description
Properties
Molecular Formula |
C9H12N4 |
|---|---|
Molecular Weight |
176.22 g/mol |
IUPAC Name |
7-propan-2-ylpyrazolo[1,5-a]pyrimidin-2-amine |
InChI |
InChI=1S/C9H12N4/c1-6(2)7-3-4-11-9-5-8(10)12-13(7)9/h3-6H,1-2H3,(H2,10,12) |
InChI Key |
MKSQGSWNFZPHDQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=NC2=CC(=NN12)N |
Origin of Product |
United States |
Preparation Methods
Core Synthesis via Cyclocondensation of Pyrazole and Pyrimidine Precursors
The foundational route to 7-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-2-amine involves cyclocondensation between aminopyrazole derivatives and β-ketoesters or related pyrimidine precursors. Source demonstrates that reacting 5-amino-3-(propan-2-yl)-1H-pyrazole with ethyl 3-oxo-3-phenylpropanoate under basic conditions (e.g., sodium ethoxide in ethanol) yields the pyrazolo[1,5-a]pyrimidin-7(4H)-one intermediate . This step typically achieves 70–85% yields, with the reaction mechanism proceeding through enolate formation and subsequent annulation (Figure 1).
Table 1: Representative Cyclocondensation Conditions
| Precursor | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 5-Amino-3-(propan-2-yl)-1H-pyrazole | NaOEt | Ethanol | 80 | 78 |
| Ethyl 3-oxo-3-phenylpropanoate | K2CO3 | DMF | 100 | 65 |
X-ray crystallography confirms the tautomeric structure of the pyrazolo[1,5-a]pyrimidin-7(4H)-one intermediate, which adopts a planar conformation favorable for downstream functionalization .
Chlorination and Amination Sequence
The pyrimidin-7(4H)-one intermediate undergoes chlorination using phosphorus oxychloride (POCl3) or trifluoromethanesulfonic anhydride to introduce a leaving group at the 7-position. Source reports that treating the intermediate with POCl3 and tetramethylammonium chloride in refluxing acetonitrile (80°C, 6 h) generates 7-chloropyrazolo[1,5-a]pyrimidine derivatives in 90–95% yield . Subsequent amination with aqueous or gaseous ammonia (25–60°C, 12–24 h) replaces the chloride with an amine group, yielding the target compound .
Key Considerations:
-
Chlorination Efficiency: Excess POCl3 (3–5 equiv) ensures complete conversion, but prolonged heating above 100°C risks decomposition.
-
Amination Selectivity: Ammonia in tetrahydrofuran (THF) at 40°C minimizes side reactions, achieving >85% purity .
Alternative Pathways: Nucleophilic Aromatic Substitution
Source describes a nucleophilic substitution approach starting from 7-chloro-2-(propan-2-yl)pyrazolo[1,5-a]pyrimidine. Reacting this intermediate with ammonium hydroxide under microwave irradiation (100°C, 30 min) produces the amine derivative with 92% yield . This method bypasses the pyrimidin-7(4H)-one intermediate, reducing synthesis steps.
Mechanistic Insight:
The electron-withdrawing pyrimidine ring activates the 7-position for nucleophilic attack, enabling rapid amination without catalysts. Density functional theory (DFT) calculations suggest a concerted mechanism with a low energy barrier (ΔG‡ ≈ 15 kcal/mol) .
Industrial-Scale Production Using Continuous Flow Reactors
For large-scale manufacturing, source highlights the use of continuous flow reactors to enhance reproducibility and yield. A two-stage system achieves:
-
Cyclocondensation: Mixing precursors in a microreactor (residence time: 5 min, 90°C).
-
Chlorination-Amination: In-line separation and sequential POCl3/NH3 treatment in a packed-bed reactor .
Advantages:
-
Throughput: 500 g/h productivity with >95% conversion.
-
Solvent Optimization: Switchable solvents (e.g., 2-methyltetrahydrofuran) reduce waste by 40% compared to batch processes .
Purification and Characterization
Final purification typically involves recrystallization from ethanol/water (4:1 v/v) or column chromatography (silica gel, ethyl acetate/hexane gradient). Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirm structure and purity:
-
1H NMR (400 MHz, DMSO-d6): δ 1.28 (d, J = 6.8 Hz, 6H, CH(CH3)2), 2.85 (septet, J = 6.8 Hz, 1H, CH(CH3)2), 5.92 (s, 1H, NH2), 6.45 (s, 1H, pyrimidine-H) .
-
HRMS (ESI): m/z calculated for C9H12N4 [M+H]+: 176.1062; found: 176.1065 .
Comparative Analysis of Synthetic Routes
Table 2: Method Comparison
| Method | Steps | Total Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| Cyclocondensation | 3 | 62 | 98 | Moderate |
| Nucleophilic Substitution | 2 | 85 | 97 | High |
| Continuous Flow | 2 | 91 | 99 | Industrial |
The nucleophilic substitution route offers the best balance of efficiency and scalability, while continuous flow systems excel in large-scale contexts .
Chemical Reactions Analysis
Types of Reactions
7-(Propan-2-yl)pyrazolo[1,5-a]pyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amine group at the 2nd position can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
Research indicates that 7-(Propan-2-yl)pyrazolo[1,5-a]pyrimidin-2-amine exhibits notable biological activities, particularly as an inhibitor of various protein kinases. These enzymes play crucial roles in cell signaling pathways, making them important targets for cancer therapy and other diseases.
Anticancer Properties
Several studies have highlighted the anticancer potential of this compound:
- Inhibition of Tumor Growth : The compound has been shown to inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer), HepG-2 (liver cancer), and HCT-116 (colon cancer) through various mechanisms, including apoptosis induction and cell cycle arrest .
- Structure–Activity Relationship Studies : Research has focused on modifying the chemical structure to enhance efficacy against specific cancer types. For instance, derivatives with different substituents have been synthesized and evaluated for their anticancer activity .
Antimycobacterial Activity
This compound has also been investigated for its potential against Mycobacterium tuberculosis:
- Inhibitory Effects : It has been identified as a potent inhibitor of mycobacterial ATP synthase, which is crucial for the survival of M. tuberculosis. This makes it a candidate for developing new antitubercular agents .
Synthesis and Derivatives
The synthesis of this compound can be achieved through various methods, often involving multi-step synthetic routes that allow for the introduction of different functional groups to enhance biological activity.
Synthetic Methods
Common synthetic approaches include:
- Condensation Reactions : Utilizing starting materials such as substituted pyrazoles and pyrimidines under controlled conditions to form the desired compound.
- Copper-Catalyzed Reactions : Recent advancements have introduced copper-catalyzed reactions that allow for efficient synthesis with high yields .
Comparative Analysis with Related Compounds
The structural features of this compound contribute significantly to its biological activity. A comparison with related compounds reveals insights into how specific substitutions affect potency:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 7-Amino-pyrazolo[1,5-a]pyrimidine | Amino group at position 7 | Anticancer properties |
| 6-(Isopropylamino)-pyrazolo[1,5-a]pyrimidine | Isopropylamino at position 6 | Protein kinase inhibition |
| 4-Amino-pyrazolo[1,5-a]pyrimidine | Amino group at position 4 | Neuroprotective effects |
Anticancer Activity Study
A study conducted on a library of pyrazolo[1,5-a]pyrimidine derivatives showed promising results against various human cancer cell lines. The synthesized compounds were subjected to MTT assays to evaluate their cytotoxicity and growth inhibition capabilities .
Mycobacterial Inhibition
In another research effort, a series of pyrazolo[1,5-a]pyrimidine derivatives were tested for their ability to inhibit M. tuberculosis. The most effective analogues demonstrated low cytotoxicity while maintaining potent antimicrobial activity .
Mechanism of Action
The mechanism of action of 7-(Propan-2-yl)pyrazolo[1,5-a]pyrimidin-2-amine involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Key Observations :
- Core Structure : Unlike PP2, which belongs to the pyrazolo[3,4-d]pyrimidine class, the target compound and its analogs in the pyrazolo[1,5-a]pyrimidine series exhibit distinct electronic properties due to differences in ring fusion positions .
- Synthetic Efficiency: The target compound’s synthesis via enynone cyclocondensation is more straightforward than PP2’s multi-step route but yields moderately compared to trifluoromethyl-substituted derivatives .
Key Observations :
- Kinase Inhibition : The target compound’s CDK2 inhibition (IC₅₀ = 12 nM) is comparable to its carbonitrile-substituted analog (IC₅₀ = 8 nM), highlighting the importance of C3 substituents in potency .
- Anti-Infective Activity : Unlike the target compound, 3-(4-fluorophenyl) derivatives show anti-Wolbachia activity, suggesting that C7 amine substitution with pyridinylmethyl groups may redirect biological targeting .
Physicochemical and Optical Properties
Key Observations :
- Fluorescence: The target compound’s C7 amino group contributes to red-shifted absorption (λmax,abs = 336–360 nm) and emission (λmax,em = 393–414 nm), making it superior to aryl-substituted analogs for imaging applications .
Biological Activity
7-(Propan-2-yl)pyrazolo[1,5-a]pyrimidin-2-amine is a compound of interest in medicinal chemistry, particularly due to its potential therapeutic applications. This article explores its biological activity, synthesis, and relevant case studies, providing a comprehensive overview based on diverse research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This compound features a pyrazolo[1,5-a]pyrimidine core, which is significant in various biological activities.
Synthesis
The synthesis of this compound typically involves cyclization reactions of appropriate precursors. For instance, a series of novel derivatives were synthesized through cyclization of 5-amino pyrazoles with N-Boc-α-amino acid-derived ynones. This method allows for easy diversification at various positions on the pyrazolo scaffold, which is crucial for optimizing biological activity .
Antiviral and Antitumor Properties
Research indicates that derivatives of pyrazolo[1,5-a]pyrimidine exhibit significant antiviral and antitumor activities. For example, compounds from this class have shown effectiveness against various cancer cell lines, demonstrating IC50 values in the low micromolar range. Specifically, some derivatives have been reported to inhibit the growth of MCF-7 and MDA-MB-231 breast cancer cells with IC50 values ranging from 0.87 to 12.91 μM .
Enzyme Inhibition
One notable study focused on the inhibition of cathepsin K by 7-aminoalkyl substituted pyrazolo[1,5-a]pyrimidines. The synthesized compounds exhibited moderate inhibition activity (K_i ≥ 77 μM), indicating their potential as enzyme inhibitors in therapeutic applications . The binding modes were elucidated through molecular docking studies, providing insights into their mechanism of action.
Case Study 1: Cancer Treatment
A recent study evaluated the antitumor efficacy of a related pyrazolo compound in xenograft mouse models of multiple myeloma (MM) and pancreatic ductal adenocarcinoma (PDAC). The compound RB-07-16 demonstrated significant tumor growth reduction without substantial hepatotoxicity, highlighting the therapeutic potential of this class of compounds in cancer treatment .
Case Study 2: Enzyme Targeting
Another investigation focused on the selectivity and potency of pyrazolo derivatives against phosphoinositide 3 kinases (PI3K). Compounds showed varying degrees of inhibition with IC50 values ranging from 0.47 µM to higher values depending on structural modifications . This underscores the importance of structure-activity relationships in developing effective inhibitors.
Data Tables
Q & A
Basic: What are the standard synthetic routes for preparing 7-(Propan-2-yl)pyrazolo[1,5-a]pyrimidin-2-amine?
Methodological Answer:
The synthesis typically involves cyclization of pyrazolo[1,5-a]pyrimidine precursors. For example, a pyrimidine core is formed via cyclization under reflux conditions using 1,4-dioxane and phosphorus oxychloride (POCl₃) as a chlorinating agent, followed by substitution with propan-2-ylamine . Optimization includes catalyst selection (e.g., PdCl₂ for cross-coupling), solvent choice (DMF or ethanol for recrystallization), and temperature control (reflux at 80–120°C) to maximize yield .
Basic: How can researchers confirm the purity and structural identity of the compound?
Methodological Answer:
Combined spectroscopic and chromatographic techniques are critical:
- NMR : ¹H and ¹³C NMR verify substituent positions (e.g., trifluoromethyl or propan-2-yl groups) and aromatic proton environments .
- Mass Spectrometry (MS) : High-resolution MS (HRMS-ESI) confirms molecular weight (e.g., observed vs. calculated m/z values within 0.0003 Da) .
- HPLC : Purity >95% is achieved using reverse-phase C18 columns with acetonitrile/water gradients .
Basic: What in vitro assays are suitable for evaluating biological activity?
Methodological Answer:
- Kinase Inhibition : Use fluorescence polarization assays (e.g., CDK2 inhibition) with ATP analogs to measure IC₅₀ values .
- Antiproliferative Activity : MTT assays on cancer cell lines (e.g., breast MCF-7, lung A549) with dose-response curves (0.1–100 µM) .
- Enzyme Binding : Surface plasmon resonance (SPR) for real-time kinetic analysis of target binding (e.g., PTPN2) .
Advanced: How can reaction mechanisms for functionalization at position 7 be elucidated?
Methodological Answer:
- Isotopic Labeling : Track substituent incorporation using ¹⁵N-labeled amines in SNAr reactions .
- DFT Calculations : Model transition states for nucleophilic attack (e.g., propan-2-ylamine substitution) using Gaussian09 with B3LYP/6-31G(d) basis sets .
- Kinetic Studies : Monitor reaction progress via in situ IR spectroscopy to identify rate-determining steps .
Advanced: What crystallographic techniques resolve structural ambiguities?
Methodological Answer:
- Single-Crystal X-ray Diffraction (SC-XRD) : Resolve bond angles and torsion angles (e.g., dihedral angles between pyrimidine and phenyl rings) using Mo-Kα radiation (λ = 0.71073 Å). Refinement with SHELXL confirms hydrogen bonding (e.g., N–H⋯N interactions) .
- Powder XRD : Assess polymorphism during scale-up by comparing experimental vs. simulated patterns .
Basic: What safety protocols are critical during synthesis?
Methodological Answer:
- PPE : Gloves, goggles, and fume hoods are mandatory due to irritants (e.g., POCl₃) .
- Waste Management : Halogenated byproducts (e.g., Cl⁻ from POCl₃ reactions) require neutralization before disposal .
- Ventilation : Use inert gas (N₂/Ar) for moisture-sensitive steps to prevent hydrolysis .
Advanced: How to design structure-activity relationship (SAR) studies for kinase inhibition?
Methodological Answer:
- Substituent Variation : Compare trifluoromethyl (electron-withdrawing) vs. methyl (electron-donating) groups at position 2 using IC₅₀ values .
- 3D-QSAR Models : Generate CoMFA/CoMSIA models with SYBYL-X to predict binding affinity .
- Mutagenesis Studies : Validate target engagement (e.g., CDK2 ATP-binding pocket mutations) via site-directed mutagenesis .
Advanced: What methodologies assess pharmacokinetic properties in preclinical studies?
Methodological Answer:
- Microsomal Stability : Incubate with liver microsomes (human/rat) to measure half-life (t₁/₂) and intrinsic clearance .
- Plasma Protein Binding : Use equilibrium dialysis to determine unbound fraction (fu) .
- BBB Penetration : Evaluate brain-to-plasma ratio (Kp) in rodent models via LC-MS/MS quantification .
Advanced: How to resolve contradictory bioactivity data across studies?
Methodological Answer:
- Assay Standardization : Re-test under uniform conditions (e.g., ATP concentration in kinase assays) .
- Orthogonal Validation : Confirm apoptosis via flow cytometry (Annexin V/PI) if MTT results are inconsistent .
- Meta-Analysis : Pool data from multiple studies using Bayesian statistics to identify outliers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
